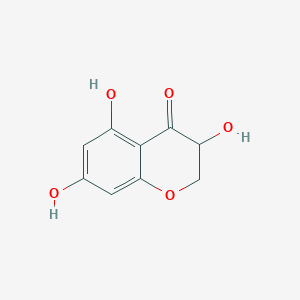
3,5,7-Trihydroxychroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,7-Trihydroxychroman-4-one is a flavonoid compound known for its significant biological activities. It belongs to the class of oxygen-containing heterocycles and is structurally characterized by a chroman-4-one core with three hydroxyl groups at positions 3, 5, and 7. This compound is found in various natural sources and has been studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxychroman-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by heating in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above-mentioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 3,5,7-Trihydroxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
科学研究应用
3,5,7-Trihydroxychroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds.
Biology: The compound is studied for its antioxidant properties and its role in cellular protection.
Industry: It is used in the development of pharmaceuticals, cosmetics, and nutraceuticals.
作用机制
The mechanism of action of 3,5,7-Trihydroxychroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Signal Transduction: Modulating signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Kaempferol: Another flavonoid with similar hydroxylation patterns but different biological activities.
Quercetin: A well-known flavonoid with potent antioxidant and anti-inflammatory properties.
Taxifolin: A dihydroflavonol with significant pharmacological activities.
Uniqueness: 3,5,7-Trihydroxychroman-4-one is unique due to its specific hydroxylation pattern and its ability to interact with multiple molecular targets, making it a versatile compound in various scientific and industrial applications .
属性
CAS 编号 |
139503-88-1 |
|---|---|
分子式 |
C9H8O5 |
分子量 |
196.16 g/mol |
IUPAC 名称 |
3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-2,6,10-12H,3H2 |
InChI 键 |
BILGYFCIODXDLL-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


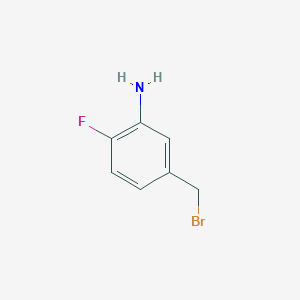
![(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900664.png)


![4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B11900687.png)
![2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11900694.png)

![1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11900705.png)
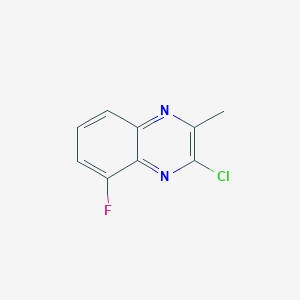
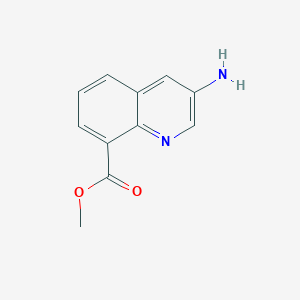

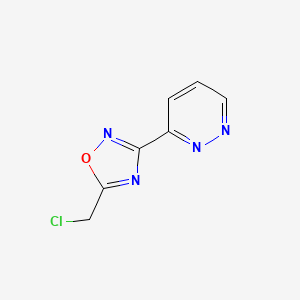

![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)
